2-Ethyl-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
2-Ethyl-1-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is a cyclic carboxylic acid, characterized by a cyclopentane ring substituted with ethyl and methyl groups, as well as a carboxylic acid functional group. This compound is a colorless liquid with a characteristic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methylcyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the alkylation of cyclopentanone with ethyl and methyl groups, followed by oxidation to introduce the carboxylic acid functional group . The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Esters, anhydrides
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated cyclopentane derivatives
Scientific Research Applications
2-Ethyl-1-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The cyclopentane ring provides structural rigidity, which can affect the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane-1-carboxylic acid
- 2-Methylcyclopentane-1-carboxylic acid
- 1-Ethylcyclopentane-1-carboxylic acid
Uniqueness
2-Ethyl-1-methylcyclopentane-1-carboxylic acid is unique due to the presence of both ethyl and methyl substituents on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-1-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-7-5-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRGPSLDJHOWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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